Pyridine, 3-bromo-5-(3-pyridinyloxy)-
Overview
Description
Pyridine, 3-bromo-5-(3-pyridinyloxy)-: is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol . This compound is characterized by the presence of a bromine atom at the 3rd position and a pyridinyloxy group at the 5th position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where 3-bromo-5-iodopyridin-2-amine is coupled with pyridinylboronic acids using a palladium catalyst . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-bromo-5-(3-pyridinyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki Reaction: Palladium catalyst, arylboronic acids, base (e.g., potassium carbonate), solvent (e.g., ethanol), elevated temperature.
Heck Reaction: Palladium catalyst, olefins, base (e.g., triethylamine), solvent (e.g., DMF), elevated temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki reaction with arylboronic acids yields biaryl compounds, while the Heck reaction with olefins produces substituted alkenes .
Scientific Research Applications
Pyridine, 3-bromo-5-(3-pyridinyloxy)- has diverse applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Environmental Research: The compound is employed in the synthesis of sensors and catalysts for environmental monitoring and remediation.
Mechanism of Action
The mechanism of action of Pyridine, 3-bromo-5-(3-pyridinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For instance, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions with their active sites . Additionally, the compound can affect signal transduction pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
3-Bromopyridine: An isomer with a bromine atom at the 3rd position of the pyridine ring.
5-Bromo-2-methylpyridin-3-amine: A derivative with a bromine atom and a methyl group on the pyridine ring.
3,5-Diaryl-2-aminopyridines: Compounds with aryl groups at the 3rd and 5th positions of the pyridine ring.
Comparison: Pyridine, 3-bromo-5-(3-pyridinyloxy)- is unique due to the presence of both a bromine atom and a pyridinyloxy group, which confer distinct chemical reactivity and biological activity. Compared to 3-bromopyridine, it has enhanced versatility in synthetic applications and potential for forming complex molecular structures . The presence of the pyridinyloxy group also allows for additional interactions with biological targets, making it valuable in medicinal chemistry.
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 3-bromo-5-(3-pyridinyloxy)- , exhibits promising therapeutic potential across various domains, including antimicrobial and antiviral activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Overview of Pyridine Derivatives
Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. Its derivatives often display a range of pharmacological properties, making them valuable in drug development. The presence of additional functional groups can enhance their biological activities, as seen in the compound under discussion.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of pyridine compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for several derivatives were reported, demonstrating their potential as antibacterial agents.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3-bromo-5-(3-pyridinyloxy)- | 56 | S. aureus |
3-bromo-5-(3-pyridinyloxy)- | 55 | E. coli |
These findings suggest that the introduction of bromine and pyridinyloxy groups may enhance the compound's affinity for bacterial targets, leading to improved antimicrobial efficacy .
Antiviral Activity
The ongoing search for antiviral agents has also spotlighted pyridine derivatives. Studies have shown that certain pyridine compounds exhibit activity against viruses, including SARS-CoV-2. The structural characteristics of these compounds allow for effective binding to viral proteins, inhibiting replication and spread .
The mechanisms through which Pyridine, 3-bromo-5-(3-pyridinyloxy)- exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and disrupting metabolic pathways critical for microbial survival.
- Protein Binding : The unique structure enables binding to target proteins involved in viral replication or bacterial cell wall synthesis.
- Biofilm Disruption : Some studies indicate that pyridine derivatives can inhibit biofilm formation, a common challenge in treating chronic infections .
Case Study 1: Antibacterial Efficacy
In a comparative study of several pyridine derivatives, Pyridine, 3-bromo-5-(3-pyridinyloxy)- demonstrated superior antibacterial activity against S. aureus. The study utilized a series of structural modifications to evaluate the relationship between structure and activity, confirming that the presence of both bromine and pyridinyloxy groups significantly enhanced antibacterial potency .
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of pyridine compounds against SARS-CoV-2. The study revealed that compounds similar to Pyridine, 3-bromo-5-(3-pyridinyloxy)- could inhibit viral entry into host cells by blocking key protein interactions necessary for infection .
Properties
IUPAC Name |
3-bromo-5-pyridin-3-yloxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-10(7-13-5-8)14-9-2-1-3-12-6-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIOASKNKWOHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620886 | |
Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422557-19-5 | |
Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.